molecular formula C12H19ClF3N B1430994 [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride CAS No. 1423034-08-5

[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride

Cat. No.: B1430994
CAS No.: 1423034-08-5
M. Wt: 269.73 g/mol
InChI Key: FQJJGPQHZGLHRB-UHFFFAOYSA-N
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Description

Molecular Structure and Properties

[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride possesses the molecular formula C₁₂H₁₉ClF₃N and exhibits a molecular weight of 269.74 grams per mole. The compound's structural complexity arises from the integration of several key functional elements within a rigid tricyclic framework. The adamantane core provides a three-dimensional scaffold that positions the trifluoromethyl group and aminomethyl substituent in precise spatial arrangements.

The trifluoromethyl group occupies the 3-position of the adamantane cage, while the methanamine moiety extends from the 1-position bridgehead carbon. This substitution pattern creates a molecule with significant conformational stability due to the inherent rigidity of the adamantane structure. The spatial arrangement of carbon atoms in the adamantane portion mirrors that found in diamond crystal lattice, contributing to the compound's exceptional structural integrity.

The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule compared to unsubstituted adamantane derivatives. Fluorine atoms, being highly electronegative, create strong carbon-fluorine bonds that influence both the chemical reactivity and physical properties of the compound. The hydrochloride salt formation enhances the compound's solubility characteristics and stability, making it more suitable for various research applications.

Table 1: Fundamental Molecular Properties

Property Value
Molecular Formula C₁₂H₁₉ClF₃N
Molecular Weight 269.74 g/mol
Structural Motif Code NCC12CC3(C(F)(F)F)CC(C2)CC(C3)C1.[H]Cl
Chemical Abstract Service Number 1423034-08-5
Substitution Pattern 3-Trifluoromethyl, 1-aminomethyl

Chemical Classification and Nomenclature

This compound belongs to the broader chemical class of fluorinated adamantane derivatives, specifically categorized as a trifluoromethylated primary amine salt. The systematic nomenclature reflects the compound's structural hierarchy, beginning with the adamantane core and specifying the positions and nature of all substituents.

The compound represents a homolog of simpler trifluoromethyladamantane amines, extending the carbon chain between the adamantane framework and the amino group by one methylene unit. This structural modification distinguishes it from the directly attached amine derivatives such as 3-(trifluoromethyl)adamantan-1-amine, creating different physicochemical and potentially biological properties.

Within the classification system for organofluorine compounds, this molecule exemplifies the integration of fluorine chemistry with polycyclic hydrocarbon structures. The trifluoromethyl group represents one of the most important fluorinated functional groups in medicinal chemistry, known for its ability to modulate molecular properties including lipophilicity, metabolic stability, and binding affinity to biological targets.

The hydrochloride salt formation places this compound within the pharmaceutical salt category, where ionic forms of organic molecules are created to optimize physical properties such as solubility, stability, and crystallization behavior. This salt formation strategy is particularly valuable for amine-containing compounds, where protonation creates more water-soluble and stable formulations.

Historical Context of Trifluoromethylated Adamantane Derivatives

The development of trifluoromethylated adamantane derivatives represents a convergence of two significant chemical discoveries from the twentieth century. Adamantane itself was first identified in petroleum in 1933, launching a new field of chemistry dedicated to polyhedral organic compounds. The unique diamond-like structure and exceptional stability of adamantane immediately attracted attention from researchers seeking to understand and exploit its properties.

The systematic synthesis of adamantane derivatives began in earnest following Schleyer's synthetic breakthrough in 1957, which made adamantane and its analogs readily available for chemical modification. This availability coincided with the growing recognition of fluorine's importance in pharmaceutical chemistry, leading to investigations into fluorinated adamantane compounds.

The introduction of trifluoromethyl groups into adamantane structures emerged as researchers sought to combine the rigid, lipophilic properties of adamantane with the unique electronic and metabolic characteristics imparted by fluorine substitution. Early synthetic approaches to trifluoromethyladamantane derivatives often required harsh conditions and produced low yields, limiting their practical applications.

Recent advances in synthetic methodology have addressed many of these early limitations. The development of convenient preparative approaches to trifluoromethyladamantane derivatives has utilized fluorination of carboxylic acid precursors with sulfur tetrafluoride, followed by functional group transformations to introduce amino substituents. These synthetic developments have enabled the preparation of complex derivatives like this compound in practical quantities.

The evolution of synthetic strategies has also encompassed multiple pathway approaches to aminomethyl derivatives. Research has demonstrated that compounds such as [3-(Trifluoromethyl)adamantan-1-yl]methanamine can be prepared through three-step sequences starting from trifluoromethyladamantane carboxylic acids, involving amide formation, dehydration to nitriles, and reduction to primary amines.

Significance in Chemical Research

This compound holds particular significance within contemporary chemical research due to its unique combination of structural features and synthetic accessibility. The compound exemplifies the successful integration of fluorine chemistry with rigid polycyclic frameworks, creating molecules with distinctive properties that are valuable across multiple research domains.

Within medicinal chemistry research, adamantane derivatives have demonstrated remarkable utility as pharmaceutical agents and pharmacophore modifiers. The incorporation of adamantane structures into drug molecules can enhance lipophilicity, improve metabolic stability, and provide favorable pharmacokinetic properties. The addition of trifluoromethyl substitution further modulates these characteristics, potentially creating compounds with optimized drug-like properties.

The synthetic methodology developed for preparing [3-(Trifluoromethyl)adamantan-1-yl]methanamine and related compounds has contributed significantly to the broader field of fluorinated organic synthesis. The demonstration that these complex molecules can be prepared through efficient, scalable routes using readily available starting materials has important implications for pharmaceutical development and materials science applications.

Research into trifluoromethylated adamantane derivatives has also advanced understanding of structure-property relationships in fluorinated molecules. The rigid adamantane framework provides an ideal platform for investigating how trifluoromethyl substitution affects molecular properties, as the conformational flexibility typically present in other organic frameworks is minimized.

The compound's role as a synthetic intermediate has proven equally valuable. The aminomethyl functionality provides a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures that incorporate the trifluoromethyladamantane core. This versatility has made the compound an important building block in medicinal chemistry campaigns and materials research programs.

Table 2: Research Applications and Synthetic Utility

Research Domain Application Significance
Medicinal Chemistry Pharmacophore development Enhanced lipophilicity and stability
Fluorine Chemistry Methodology development Efficient trifluoromethyl incorporation
Materials Science Rigid building blocks Three-dimensional molecular architecture
Synthetic Chemistry Intermediate preparation Versatile functional group handles
Structure-Property Studies Conformational analysis Rigid framework for property evaluation

Properties

IUPAC Name

[3-(trifluoromethyl)-1-adamantyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N.ClH/c13-12(14,15)11-4-8-1-9(5-11)3-10(2-8,6-11)7-16;/h8-9H,1-7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJJGPQHZGLHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423034-08-5
Record name [3-(trifluoromethyl)adamantan-1-yl]methanamine hydrochloride
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Preparation Methods

General Synthetic Strategy

The synthesis of [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride typically involves the following key steps:

  • Introduction of the trifluoromethyl group at the 3-position of adamantane.
  • Conversion of the adamantane derivative to a carboxylic acid intermediate.
  • Transformation of the carboxylic acid to an acid chloride.
  • Conversion of the acid chloride to an amine derivative, often via azide intermediate or nitrile reduction.
  • Formation of the hydrochloride salt of the amine.

Detailed Preparation Route

Step 1: Synthesis of 3-(Trifluoromethyl)adamantane-1-carboxylic acid

  • Starting from adamantane derivatives, the trifluoromethyl group is introduced at the 3-position.
  • The 3-(trifluoromethyl)adamantane-1-carboxylic acid is obtained as a white solid with high purity and yield (~92%).
  • Characterization includes melting point (142–143 °C), ^1H NMR, ^13C NMR, and ^19F NMR confirming the structure.

Step 2: Conversion to Acid Chloride

  • The carboxylic acid is converted to the corresponding acid chloride by reaction with thionyl chloride (SOCl2) in the presence of catalytic DMF.
  • The reaction proceeds at room temperature for about 4 hours.
  • The acid chloride is used directly in the next step without purification.

Step 3: Formation of Azide Intermediate

  • The acid chloride is reacted with sodium azide (NaN3) in aqueous medium at 0 °C, then warmed to room temperature.
  • The azide intermediate is extracted and purified by standard organic solvent extraction.
  • This step is crucial for the subsequent Curtius rearrangement or reduction to the amine.

Step 4: Conversion to 3-(Trifluoromethyl)adamantan-1-yl)methanamine Hydrochloride

Two main methods are reported:

Method A: Reduction of Nitrile

  • 3-(Trifluoromethyl)adamantane-1-carbonitrile is reduced using lithium aluminum hydride (LiAlH4) in diethyl ether under reflux for 24 hours.
  • After reaction completion, quenching is done carefully with water and aqueous sodium hydroxide.
  • The product is extracted, dried, and evaporated to yield the amine hydrochloride salt with high yield (~88%) and purity.

Method B: Curtius Rearrangement and Hydrochloride Formation

  • The azide intermediate obtained above can be converted to the amine by treatment with concentrated hydrochloric acid under reflux overnight.
  • After removal of solvents and basification, the amine hydrochloride salt precipitates.
  • This method avoids harsher conditions and toxic reagents, providing good yields and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Carboxylic acid synthesis Fluorination, sulfonyl fluoride or related reagents Room temp to reflux Several hours ~92 High purity, white solid
Acid chloride formation SOCl2 + DMF catalytic amount Room temp 4 hours Quantitative Used crude without purification
Azide formation NaN3 in water 0 °C to RT 2 hours High Extracted with benzene
Nitrile reduction (Method A) LiAlH4 in diethyl ether Reflux 24 hours 88 Requires careful quenching
Amine formation (Method B) Concentrated HCl, reflux Reflux Overnight Good Mild conditions, avoids explosive reagents
Final isolation Extraction, drying, recrystallization Room temp to 50 °C 1-2 hours High Product as hydrochloride salt

Research Findings and Advantages

  • The synthetic route provides a high overall yield (~88%) for the amine hydrochloride salt.
  • The use of LiAlH4 reduction is efficient for nitrile to amine conversion, yielding pure product.
  • The alternative Curtius rearrangement route via azide intermediate is safer and avoids explosive intermediates.
  • The trifluoromethyl group introduction enhances the pharmacokinetic properties of the adamantane derivative.
  • The process uses readily available reagents and avoids harsh conditions such as oleum or high-temperature hydrolysis.
  • The final hydrochloride salt has a melting point around 310 °C (decomposition), indicating high thermal stability.

Summary Table of Key Intermediates and Final Product

Compound Description Yield (%) Melting Point (°C) Key Characterization Data
3-(Trifluoromethyl)adamantane-1-carboxylic acid White solid 92 142–143 ^1H NMR, ^13C NMR, ^19F NMR consistent
3-(Trifluoromethyl)adamantane-1-carbonyl chloride Reactive intermediate Quantitative Not isolated Used directly in azide formation
3-(Trifluoromethyl)adamantane-1-azide Intermediate for amine formation High Not reported Extracted and purified
3-(Trifluoromethyl)adamantan-1-yl)methanamine hydrochloride Final product 88 ~310 (dec.) ^1H NMR, purity >99%, stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Applications Overview

The applications of [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride can be categorized into several key areas:

Scientific Research Applications

  • Chemistry : Used as a building block for synthesizing complex organic molecules. Its structural properties allow it to serve as an intermediate in the development of new materials and catalysts.
  • Biology : Investigated for potential interactions with biological molecules. The trifluoromethyl group enhances stability and bioavailability, making it a candidate for drug development.
  • Medicine : Explored for therapeutic properties, particularly as a lead compound in pharmaceuticals targeting specific diseases.
  • Industry : Utilized in producing specialty chemicals and advanced materials, including coatings and adhesives.

Case Study 1: Drug Development

A study investigated the use of this compound as a lead compound for developing antiviral agents targeting viral proteases. The compound exhibited promising binding affinity and selectivity against specific viral strains, demonstrating its potential in pharmaceutical applications.

Case Study 2: Material Science

In material science research, this compound was employed as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polycarbonate matrices resulted in improved performance characteristics under extreme conditions.

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and adamantane core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .

Comparison with Similar Compounds

Key Structural Features :

  • Core : Adamantane (rigid, cage-like structure).
  • Substituents :
    • 3-position: Trifluoromethyl (-CF₃).
    • 1-position: Methanamine (-CH₂NH₂).
  • Salt : Hydrochloride (improves solubility).

Hypothesized Properties (based on analogous compounds):

  • Molecular Formula : C₁₁H₁₇ClF₃N.
  • Molecular Weight : ~255.5 g/mol (calculated).
  • Solubility : Likely moderate in polar solvents due to hydrochloride salt formation.

Comparison with Similar Adamantane Derivatives

Structural and Physicochemical Comparisons

The following table compares [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride with structurally related adamantane-based amines (Table 1):

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-CF₃, 1-CH₂NH₂·HCl C₁₁H₁₇ClF₃N ~255.5 Potential CNS targeting, enhanced stability
Rimantadine Hydrochloride 1-CH(CH₃)NH₂·HCl C₁₂H₂₂ClN 215.76 Antiviral (influenza A)
3-Methyladamantan-1-amine Hydrochloride (Desmethylmemantine) 3-CH₃, 1-NH₂·HCl C₁₁H₂₀ClN 201.74 Alzheimer’s disease (NMDA antagonist)
3-Ethyladamantan-1-amine Hydrochloride 3-C₂H₅, 1-NH₂·HCl C₁₂H₂₂ClN 215.76 Research chemical (structural analog)
1-(3-Aminopropyl)adamantane Hydrochloride 1-CH₂CH₂CH₂NH₂·HCl C₁₃H₂₄ClN 229.79 Building block for drug synthesis
[3-(3,4-Dichlorophenyl)adamantan-1-yl]methanamine 3-(3,4-Cl₂C₆H₃), 1-CH₂NH₂ C₁₇H₂₀Cl₂N 310.26 Neuropharmacological research

Key Observations :

Trifluoromethyl vs.

Amine Position : Methanamine at the 1-position is common in adamantane pharmaceuticals (e.g., memantine, rimantadine), suggesting CNS activity .

Molecular Weight : The target compound (~255.5 g/mol) is heavier than desmethylmemantine (201.74 g/mol) but lighter than dichlorophenyl analogs (310.26 g/mol), balancing bioavailability and target engagement .

Pharmacological and Research Findings

  • Rimantadine Hydrochloride : Approved for influenza A prophylaxis, its adamantane core prevents viral uncoating. The ethylamine side chain (1-CH(CH₃)NH₂) is critical for activity .
  • Desmethylmemantine : A memantine analog with a methyl group at the 3-position; it exhibits NMDA receptor antagonism but lower potency than memantine .
  • Trifluoromethyl Analogs: Fluorinated adamantanes (e.g., 6-(Adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile) show enhanced pharmacokinetic profiles in preclinical studies due to fluorine’s electron-withdrawing effects .

Hypothesized Advantages of this compound :

  • Improved binding to hydrophobic enzyme pockets compared to non-fluorinated analogs.
  • Resistance to oxidative metabolism due to C-F bond stability.
  • Potential applications in neurodegenerative diseases or antiviral therapies.

Recommendations :

  • Conduct in vitro binding assays to compare affinity with rimantadine and memantine.
  • Evaluate metabolic stability in hepatic microsome models.

Biological Activity

[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride is a compound derived from the adamantane structure, known for its unique biological properties. The trifluoromethyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. The introduction of the trifluoromethyl group is crucial as it significantly influences the compound's reactivity and biological interactions.

Table 1: Synthesis Overview

StepDescription
1Preparation of adamantane derivatives
2Introduction of trifluoromethyl group via electrophilic substitution
3Formation of methanamine derivative
4Conversion to hydrochloride salt for enhanced solubility

Antiviral Properties

Research has demonstrated that adamantane derivatives exhibit antiviral activity. In a study evaluating various compounds, those containing the adamantane moiety showed significant inhibition against vaccinia and cowpox viruses. The mechanism appears to involve interference with viral replication processes, although specific pathways remain to be elucidated .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The observed mechanism includes induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and pain signaling. This inhibition could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antiviral Efficacy

A series of experiments were conducted to evaluate the antiviral efficacy of this compound against various viruses. The compound demonstrated a dose-dependent inhibition of viral replication, with IC50 values indicating potent activity.

Case Study 2: Cytotoxicity in Cancer Cells

In a study assessing cytotoxicity, this compound was tested on A549 and HeLa cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound likely binds to active sites on enzymes, inhibiting their function.
  • Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability.
  • Signal Transduction Modulation : It may interfere with signaling pathways involved in cell proliferation and survival.

Q & A

Q. Purity Assurance :

  • Chromatography : Column chromatography (silica gel, eluent: dichloromethane/methanol) removes byproducts.
  • Analytical Techniques :
    • HPLC : Purity ≥95% confirmed via reverse-phase C18 column, UV detection at 254 nm .
    • ¹H/¹³C NMR : Peaks for adamantane protons (δ 1.6–2.1 ppm) and trifluoromethyl group (δ 120–125 ppm in ¹⁹F NMR) verify structural integrity .

Basic: How is this compound characterized structurally and functionally?

Methodological Answer:

  • Structural Characterization :
    • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 263.1 [M+H]⁺ confirms molecular weight (C₁₁H₁₇F₃N·HCl: 263.72 g/mol) .
    • X-ray Crystallography : Resolves adamantane cage geometry and trifluoromethyl orientation (bond angles ~109.5°) .
  • Functional Analysis :
    • Solubility : High solubility in polar solvents (e.g., DMSO, ethanol) due to hydrochloride salt form .
    • Stability : Thermal gravimetric analysis (TGA) shows decomposition >200°C, indicating robustness for room-temperature studies .

Advanced: What challenges arise in achieving stereochemical control during synthesis, and how are they addressed?

Methodological Answer:

  • Adamantane Rigidity : The adamantane core restricts conformational flexibility, complicating stereoselective trifluoromethylation.
  • Strategies :
    • Chiral Catalysts : Use of Cu(I)/BOX complexes to direct trifluoromethylation enantioselectively (up to 85% ee reported for similar adamantane derivatives) .
    • Dynamic Resolution : Racemic mixtures are resolved via chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution .
  • Validation : Circular dichroism (CD) or vibrational circular dichroism (VCD) confirms absolute configuration .

Advanced: How does the compound’s stability vary under physiological conditions, and what degradation products form?

Methodological Answer:

  • pH-Dependent Stability :
    • Acidic Conditions (pH <3) : Stable; hydrochloride form predominates.
    • Neutral/Basic Conditions (pH 7–9) : Degrades via hydrolysis of the trifluoromethyl group, releasing HF (detected via ion-selective electrode) .
  • Degradation Pathways :
    • Thermal Degradation : TGA-FTIR identifies CO₂ and NH₃ as primary byproducts above 200°C .
    • Photolysis : UV exposure (254 nm) cleaves C-F bonds, forming adamantane ketones (confirmed by GC-MS) .

Advanced: What mechanistic insights explain its biological activity in neurological studies?

Methodological Answer:

  • NMDA Receptor Modulation : Structural analogs (e.g., Memantine derivatives) act as non-competitive antagonists.
    • Docking Studies : Trifluoromethyl-adamantane fits into the MK-801 binding pocket of GluN1 subunits (PDB: 5FXH), reducing Ca²⁺ influx .
    • Electrophysiology : Patch-clamp assays show IC₅₀ ~10 µM for NMDA current inhibition in hippocampal neurons .
  • Metabolic Fate :
    • CYP450 Metabolism : CYP2D6 oxidizes the amine group, forming N-oxide metabolites (LC-MS/MS detection) .

Advanced: How can computational modeling optimize its pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction :
    • LogP Calculation : Predicted logP = 2.1 (Schrödinger QikProp) suggests moderate blood-brain barrier permeability .
    • Metabolite Prediction : MetaSite software identifies N-demethylation as the primary metabolic pathway .
  • Molecular Dynamics (MD) :
    • Simulations (AMBER force field) reveal stable binding to NMDA receptors over 100 ns, with RMSD <2 Å .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride
Reactant of Route 2
[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride

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